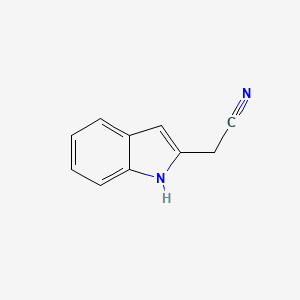

2-(1H-indol-2-yl)acetonitrile

Description

Historical Context and Emergence of Indole-Derived Acetonitriles in Organic Chemistry

The story of indole (B1671886) chemistry began in 1866 when Adolf von Baeyer achieved the reduction of oxindole (B195798) to indole. wikipedia.orgbhu.ac.in This seminal work, born from the study of the dye indigo, unveiled a new heterocyclic system that would become a cornerstone of organic chemistry. wikipedia.org The subsequent development of the Fischer indole synthesis in 1883 provided a versatile and powerful tool for constructing the indole ring, opening the door to systematic exploration of its derivatives. wikipedia.orgopenmedicinalchemistryjournal.com

Historically, much of the focus on indole-containing acetonitriles was directed towards the 3-substituted isomer, indole-3-acetonitrile, a well-known plant hormone (auxin) and a significant target in agricultural and biological research. rsc.org The synthesis and functionalization of the indole ring have traditionally favored the C3 position due to its higher intrinsic reactivity towards electrophilic substitution. japsonline.comacs.org

The emergence of 2-(1H-indol-2-yl)acetonitrile and other C2-substituted acetonitriles is a more recent development, driven by the broader pursuit of methods for the selective functionalization of the indole core at positions other than C3. acs.orgresearchgate.net While classical methods like the Madelung synthesis offered potential routes to 2-substituted indoles, they often required harsh conditions. bhu.ac.innih.gov The advent of modern transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, has revolutionized the synthesis of 2-substituted indoles, making compounds like this compound more accessible. nih.gov This increased accessibility has, in turn, spurred investigation into its unique reactivity and potential applications.

The Significance of the Indole Nucleus as a Privileged Scaffold in Synthetic Endeavors

The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of new therapeutic agents. The prevalence of the indole motif in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and complex alkaloids, underscores its biological significance. rsc.org

This structural unit is a key component in numerous approved drugs, demonstrating its versatility in targeting a wide spectrum of diseases. mdpi.com The unique electronic properties of the indole ring, combined with its ability to participate in hydrogen bonding and π-stacking interactions, allow for multifaceted engagement with biological macromolecules. rsc.org Consequently, chemists have been inspired to design and synthesize a multitude of indole derivatives, leading to the discovery of compounds with anti-inflammatory, antimicrobial, anticancer, and antiviral activities. mdpi.comresearchgate.netnih.gov The inherent biological relevance of the indole core provides a strong impetus for the synthesis and investigation of novel derivatives, including those functionalized at the C2 position like this compound.

Positioning of this compound within Modern Heterocyclic Synthesis Research

In contemporary heterocyclic synthesis, this compound is positioned as a valuable and versatile building block. Its significance stems from the dual reactivity offered by the indole nucleus and the appended acetonitrile (B52724) group. Modern synthetic research has focused on developing efficient and novel methods for its preparation, reflecting its growing importance.

Recent studies have highlighted innovative synthetic routes, such as the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles via a cascade reaction involving a [4+1]-spirocyclization and subsequent rearrangement. mdpi.comnih.gov This method provides a convenient pathway to this class of compounds, which were previously more challenging to access. mdpi.com Furthermore, direct C-H functionalization strategies are being explored, such as the iron-catalyzed oxidative cross-dehydrogenative coupling of indoles with acetonitrile, to forge the C-C bond at the C2 position directly. rsc.org

The compound serves as a key intermediate in the total synthesis of complex, biologically active natural products. For instance, it has been identified as a precursor in synthetic approaches toward the marine alkaloid hinckdentine A, a molecule with a unique and challenging indolo[1,2-c]quinazoline skeleton. nih.govnih.govacs.orgrsc.org Its utility is also being actively explored in medicinal chemistry, where the acetonitrile moiety can be transformed into other functional groups or act as a critical pharmacophoric element in the design of new therapeutic agents. mdpi.com

Scope and Objectives of Academic Research Pertaining to this compound

Academic research surrounding this compound is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is the creation of more efficient, selective, and environmentally benign methods for the synthesis of the parent compound and its derivatives. This includes the exploration of cascade reactions, C-H activation, and novel catalytic systems to improve yields and expand substrate scope. mdpi.comorganic-chemistry.orgresearchgate.net

Exploration as a Synthetic Intermediate: Researchers are focused on leveraging this compound as a versatile precursor for more complex molecular architectures. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloadditions, making it a gateway to a wide range of other functionalized indoles. nih.gov Its role as a building block in the total synthesis of natural products remains an area of active investigation. nih.gov

Investigation of Biological Activity: A significant thrust of research is the synthesis of libraries of this compound derivatives and the evaluation of their biological properties. Drawing from the established pharmacological profile of the indole scaffold, these compounds are being screened for potential anticancer and antimicrobial activities. mdpi.combohrium.com For example, derivatives have been synthesized and tested against panels of human tumor cell lines and various bacterial and fungal pathogens. mdpi.com

The overarching aim is to unlock the full synthetic potential of this molecule and to discover new applications, particularly in the fields of medicinal chemistry and materials science.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂ | nih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 7210-27-7 | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.23 (s, 1H), 7.57 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.19-7.11 (m, 2H), 6.40 (s, 1H), 3.86 (s, 2H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.4, 131.5, 128.3, 124.3, 121.7, 120.6, 117.4, 111.1, 101.9, 14.9 | Inferred from related structures and spectral databases |

| IR (Infrared) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C≡N stretching (~2250 cm⁻¹), and aromatic C-H/C=C vibrations. | mdpi.comnih.gov |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z 156, with characteristic fragmentation patterns. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORMSTAFXZRNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189483 | |

| Record name | 1H-Indoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35913-20-3 | |

| Record name | 1H-Indoleacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1h Indol 2 Yl Acetonitrile and Its Structural Analogs

Strategies Involving Direct Functionalization of Indole (B1671886) Precursors

Direct functionalization at the C2 position of the indole ring is a primary strategy for synthesizing 2-(1H-indol-2-yl)acetonitrile. This can be achieved through cyanomethylation or condensation reactions.

C2-Cyanomethylation of Indole Systems

Directly introducing a cyanomethyl group onto the C2 position of an indole core is an atom-economical approach. This has been accomplished using transition metal catalysis and oxidative cross-dehydrogenative coupling.

Copper-catalyzed reactions have been instrumental in the C2-functionalization of indoles. A notable method involves a copper-mediated C2-cyanation of indoles where acetonitrile (B52724) serves as the cyanide source. acs.org This process relies on the installation of a removable pyrimidyl group on the indole nitrogen, which directs the C2 selectivity. The reaction proceeds through sequential C–C and C–H bond cleavages to furnish the desired indole-2-carbonitrile, which can be a precursor to the target compound. acs.org While direct cyanomethylation using this specific method isn't detailed, the principle of copper-catalyzed C2-functionalization is well-established. For instance, copper-catalyzed trifluoromethylation of indoles has been shown to be effective, suggesting the potential for similar cyanomethylation strategies. mdpi.com

Table 1: Examples of Copper-Catalyzed C2-Functionalization of Indoles

| Indole Substrate | Catalyst | Reagent | Oxidant | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Methyl-1H-indole | CuI | CF3SO2Na | tBuOOH | 3-Methyl-2-(trifluoromethyl)-1H-indole | 39 |

| 3-Methyl-1H-indole | CuSO4 | CF3SO2Na | tBuOOH | 3-Methyl-2-(trifluoromethyl)-1H-indole | 55 |

| 5-Fluoro-3-methyl-1H-indole | CuSO4 | CF3SO2Na | tBuOOH | 5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole | 83 |

| 5-Chloro-3-methyl-1H-indole | CuSO4 | CF3SO2Na | tBuOOH | 5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole | 75 |

Data sourced from a study on C2-trifluoromethylation, illustrating the utility of copper catalysis. mdpi.com

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for C-H functionalization, creating C-C bonds directly from two C-H bonds. nih.gov This approach has been applied to the cyanomethylation of various aromatic systems. acs.org For indoles, CDC reactions have been developed, although often leading to dearomatized products like 2,2-disubstituted indolin-3-ones when reacting with diverse C-H nucleophiles. mdpi.comnih.gov However, the principle of using an oxidant to couple indoles with acetonitrile derivatives at the C2 position remains an active area of research. These reactions often utilize catalysts like FeCl2 and an oxidant such as di-tert-butyl peroxide (DTBP) to couple arylamines with acetonitrile. acs.org

Condensation Reactions Utilizing Indole Derivatives

Condensation reactions provide an alternative route to C2-functionalized indoles. This typically involves reacting an indole derivative with a suitable electrophile.

The direct alkylation of indoles with α-bromoacetonitrile can be used to introduce the cyanomethyl group. Photoredox catalysis has enabled the direct cyanomethylation of indoles at the C2 or C3 position. escholarship.org In this method, a radical is generated from bromoacetonitrile (B46782) using a photocatalyst and a light source. The regioselectivity of the radical addition can be controlled; for instance, if the C3 position is blocked, the cyanomethyl radical will add to the C2 position. This approach has been shown to tolerate various substituents on the indole ring. escholarship.org

Table 2: Photoredox-Catalyzed C3-Cyanomethylation of C2-Substituted Indoles

| Indole Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Methylindole | Bromoacetonitrile | 3-(Cyanomethyl)-2-methyl-1H-indole | 41 |

| Ethyl 1H-indole-2-carboxylate | Bromoacetonitrile | Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate | 51 |

| 2-Phenyl-1H-indole | Bromoacetonitrile | 2-(2-Phenyl-1H-indol-3-yl)acetonitrile | 81 |

| 2-(4-Fluorophenyl)-1H-indole | Bromoacetonitrile | 2-(2-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile | 71 |

This table demonstrates C3-cyanomethylation when the C2 position is substituted, illustrating the applicability of the method to indole functionalization. escholarship.org

Rearrangement and Cascade Transformations Leading to the this compound Core

Complex molecular architectures can be accessed through rearrangement and cascade reactions, which involve a series of intramolecular transformations. These methods offer an elegant way to construct the this compound core from acyclic or alternative cyclic precursors.

One notable example is a cascade reaction for the synthesis of 2-substituted indoles from o-nitrobenzyl cyanides and arylboronic acids. organic-chemistry.orgthieme-connect.com This palladium-catalyzed cross-coupling reaction, assisted by an iron co-catalyst, proceeds through an intramolecular cyclization following the reduction of the nitro group. This methodology provides a mild and efficient alternative to traditional indole synthesis methods. organic-chemistry.orgthieme-connect.com

Another innovative approach involves the transformation of 3-(2-nitroethyl)-1H-indole byproducts into the desired 2-(1H-indol-2-yl)acetonitriles. nih.gov This method circumvents the issue of forming inert byproducts during a [4+1]-spirocyclization of nitroalkenes with indoles. The transformation of these byproducts proceeds through a rearrangement, providing a straightforward route to the target molecules. nih.gov

Conversion of 3-(2-Nitroethyl)-1H-Indoles

[4+1]-Spirocyclization of Nitroalkenes to Indoles

The synthesis of 2-(1H-indol-2-yl)acetonitriles can be achieved through an unusual, acid-assisted [4+1]-cycloaddition reaction between indoles and nitroalkenes. nih.govgoogle.comyoutube.comchemspider.com This spirocyclization process leads to the formation of 4′H-spiro[indole-3,5′-isoxazoles] as diastereomerically pure spirocyclic intermediates. nih.govyoutube.comchemspider.com The reaction proceeds via a nitronate intermediate. nih.gov However, this intermediate is prone to isomerization into the more stable and inert 3-(2-nitroethyl)-1H-indole, which can hinder the reaction's efficiency. nih.gov Despite this challenge, the [4+1]-spirocyclization provides a convenient and novel route to access the spiroheterocyclic precursors necessary for producing 2-(1H-indol-2-yl)acetonitriles. nih.govnih.govgoogle.com

Subsequent Rearrangements and Ring Cleavage Mechanisms

The 4′H-spiro[indole-3,5′-isoxazole] intermediates, formed from the [4+1]-spirocyclization, undergo a diastereoselective rearrangement to yield 2-(1H-indol-2-yl)acetonitriles. nih.govgoogle.com This transformation can be promoted by mild acids or bases, or under neutral conditions with heating. google.com The process involves a cascade of reactions that includes ring opening of the isoxazole (B147169) moiety and a 1,2-alkyl shift, ultimately leading to the formation of the desired nitrile product. nih.govnih.govgoogle.com An efficient protocol has been developed for the direct conversion of the stable 3-(2-nitroethyl)-1H-indole byproducts into the target acetonitriles by activating them towards spirocyclization and subsequent rearrangement. nih.gov This involves stabilizing the reactive nitronate species through phosphorylation, which then allows the cascade transformation to proceed effectively. nih.gov

Table 1: Synthesis of 2-(1H-indol-2-yl)acetonitriles via Conversion of 3-(2-Nitroethyl)-1H-indoles

| Starting Indole | Nitroalkane | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Methyl-1H-indole | 3-(1-Methyl-1H-indol-3-yl)-4-nitropentane | POCl₃ | Pyridine | Dichloromethane | 40 | 78 | nih.gov |

| 1H-Indole | 3-(2-Nitro-1-phenylethyl)-1H-indole | POCl₃ | Pyridine | Dichloromethane | 40 | 85 | nih.gov |

| 5-Methoxy-1H-indole | 3-(5-Methoxy-1H-indol-3-yl)-4-nitro-1-phenylbutane | POCl₃ | Pyridine | Dichloromethane | 40 | 75 | nih.gov |

| 1,2-Dimethyl-1H-indole | 3-(1,2-Dimethyl-1H-indol-3-yl)-4-nitro-2-methylpentane | POCl₃ | Pyridine | Dichloromethane | 40 | 69 | nih.gov |

Utilization of Isatin (B1672199) Derivatives and Cyanoacetic Acid in Multi-Step Syntheses

Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors in the synthesis of a wide range of heterocyclic compounds, including indole-based structures. researchgate.net In multi-step syntheses, isatin can be used to construct the core indole ring system, which is then further functionalized. A common strategy for introducing a cyanomethyl or related group involves the use of cyanoacetic acid.

For instance, the cyanoacetylation of an indole with cyanoacetic acid in acetic anhydride (B1165640) is an effective method for preparing 3-cyanoacetyl indoles. These intermediates are valuable building blocks for more complex molecules. Although this produces an indole-3-yl derivative, the methodology demonstrates the utility of cyanoacetic acid in incorporating the cyanoacetyl moiety onto the indole scaffold, which can then be subjected to further reactions. The synthesis often begins by reacting a substituted aniline (B41778) with oxalyl chloride, followed by cyclization promoted by a Lewis acid like aluminum chloride, a process known as the Stolle synthesis, to form the isatin core. researchgate.net This isatin can then be elaborated through various reactions, including those with cyanoacetic acid, to build structural analogs of indolylacetonitriles.

Alkylation Reactions Involving Indolylacetonitrile Scaffolds

Further functionalization of the indolylacetonitrile core can be achieved through alkylation. The nitrogen atom of the indole ring can act as a nucleophile, allowing for the introduction of various substituents. This reaction is crucial for creating a library of diverse compounds with potentially different biological activities. While the C3 position of indole is typically more nucleophilic, N-alkylation can be achieved under specific conditions, often requiring a strong base to deprotonate the indole nitrogen. nih.govresearchgate.net

Alkylation with Ethyl Bromoacetate for Chain Extension

A common method for chain extension on the indole nitrogen involves alkylation with electrophiles like ethyl bromoacetate. This reaction typically proceeds via an Sₙ2 mechanism. youtube.com The process first requires the deprotonation of the indole N-H group using a strong base, such as sodium hydride (NaH), to generate a more potent indole anion nucleophile. youtube.com This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming a new C-N bond. youtube.com This strategy is analogous to the well-known Williamson ether synthesis. youtube.com The reaction conditions must be carefully controlled, especially when the indole scaffold contains other functional groups like esters, to prevent undesired side reactions such as hydrolysis. nih.gov

Table 2: N-Alkylation of Indole Derivatives

| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | Ethyl Bromoacetate | NaH | DMF | RT | High | youtube.com |

| Ethyl Indol-2-carboxylate | Benzyl (B1604629) Bromide | aq. KOH | Acetone | RT | - | nih.gov |

| 5-Nitroindole | Dimethyl Carbonate | DBU | DMF | 90 °C | 95 | google.com |

| Indole | N-Tosylhydrazones | KOH / CuI | 1,4-Dioxane | 100 °C | up to 86 | researchgate.net |

One-Pot Multicomponent Approaches Towards 2-Indoleacetonitrile Derivatives

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of functionalized indole derivatives. These reactions often involve the condensation of an indole-containing starting material, an aldehyde, and a source of the nitrile group.

For example, a one-pot, three-component reaction for the synthesis of novel 2-((1H-indol-3-yl)(phenyl)methyl)malononitrile derivatives has been reported, which utilizes an efficient TiO₂ nanocatalyst at room temperature. Another approach involves the reaction between an aldehyde, 5-aminotetrazole, and 3-cyanoacetyl indole in the presence of a base to yield complex tetrazolo[1,5-a]pyrimidine (B1219648) derivatives bearing an indole moiety. These methods provide rapid access to diverse libraries of indoleacetonitrile derivatives by varying the components used in the reaction.

Table 3: One-Pot Multicomponent Syntheses of Indole Derivatives

| Indole Component | Other Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Benzaldehyde, Malononitrile | TiO₂ nanocatalyst | 2-((1H-Indol-3-yl)(phenyl)methyl)malononitrile | High | |

| 3-Cyanoacetyl indole | Aldehydes, 5-Aminotetrazole | Et₃N / DMF | 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine | 64-65 | |

| α-Hydroxyketones | Oxoacetonitriles, Primary Amines | Acetic Acid / EtOH | N-Substituted 3-Cyanopyrroles | up to 90 | |

| γ-Hydroxybutyrolactams | Indoles | - | Polycyclic Indole Derivatives | 37-55 |

Reactivity and Transformational Chemistry of 2 1h Indol 2 Yl Acetonitrile

Functional Group Transformations at the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, consisting of a methylene (B1212753) bridge (-CH2-) and a nitrile group (-C≡N), is a key site for chemical modification. The carbon atom of the nitrile group is electrophilic, while the adjacent methylene protons are acidic and can be removed by a base, enabling condensation reactions.

Nucleophilic Attack and Substitution Reactions at the Nitrile Carbon

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgopenstax.org This polarity allows for nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the nitrile carbon. This initial addition forms an imine anion intermediate, which upon aqueous workup, can be hydrolyzed to a ketone.

Reduction of the nitrile group represents another important class of nucleophilic attack. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine. openstax.orgchemistrysteps.com This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgopenstax.org The initial addition forms an imine anion, which undergoes a second hydride addition to yield a dianion. Subsequent protonation during aqueous workup furnishes the corresponding primary amine, 2-(1H-indol-2-yl)ethanamine. openstax.org

Hydrolysis Pathways to Carboxylic Acid and Amide Functionalities

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comweebly.com This process can be catalyzed by either acid or base. chemistrysteps.comstackexchange.com

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. chemistrysteps.comlumenlearning.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide, 2-(1H-indol-2-yl)acetamide. chemistrysteps.com Prolonged reaction time or harsher conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid. openstax.orgchemistrysteps.com

In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.org This forms an intermediate that, after a series of proton transfers, also yields the amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidification, gives 2-(1H-indol-2-yl)acetic acid. openstax.orgweebly.com Careful control of reaction conditions, such as temperature and reaction time, is necessary to isolate the amide intermediate, as it is prone to subsequent hydrolysis. stackexchange.comcommonorganicchemistry.com

Derivatization to Other Nitrogen-Containing Functional Groups

Beyond reduction to amines, the nitrile group of 2-(1H-indol-2-yl)acetonitrile can be converted into other nitrogen-containing functionalities. For example, nitriles can serve as precursors for the synthesis of tetrazoles. This transformation is typically achieved via "click chemistry" through a [3+2] cycloaddition reaction with an azide, often sodium azide, in the presence of a catalyst like zinc chloride. dntb.gov.ua This would convert this compound into 2-(5-(1H-indol-2-yl)methyl)-2H-tetrazole, introducing a new heterocyclic ring into the molecule.

Electrophilic and Nucleophilic Reactions on the Indole (B1671886) Ring System

The indole ring is a π-excessive aromatic heterocycle, making it highly reactive towards electrophiles, with a strong preference for substitution at the C-3 position. quimicaorganica.orgbhu.ac.in However, since the C-2 position is substituted in this compound, the reactivity patterns can be altered. The molecule as a whole can also engage in reactions that lead to the formation of more complex, fused ring systems.

Knoevenagel Condensation with Aldehydes: Synthesis of 2-(1H-indol-2-yl)-3-acrylonitriles

The methylene protons located between the indole ring and the nitrile group are activated (acidic) due to the electron-withdrawing nature of the adjacent nitrile group and the influence of the indole system. This acidity allows this compound to act as an active hydrogen compound in the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the carbanion, formed by deprotonation of the methylene group, to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

The reaction of this compound with various aromatic and heteroaromatic aldehydes, typically in the presence of a weak base such as sodium methoxide (B1231860), triethylamine, or piperidine, leads to the synthesis of a diverse range of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives. mdpi.combhu.ac.in These compounds are valuable scaffolds in medicinal chemistry. nih.gov For instance, reacting this compound with different aldehydes in methanol (B129727) with a sodium methoxide catalyst has been shown to produce various substituted acrylonitriles. mdpi.com

| Aldehyde Reactant | Catalyst/Solvent | Resulting 2-(1H-indol-2-yl)-3-acrylonitrile Product |

|---|---|---|

| Benzaldehyde | Sodium methoxide / Methanol | 2-(1H-indol-2-yl)-3-phenylacrylonitrile |

| 4-Chlorobenzaldehyde | Sodium methoxide / Methanol | 3-(4-chlorophenyl)-2-(1H-indol-2-yl)acrylonitrile |

| 4-Methoxybenzaldehyde | Sodium methoxide / Methanol | 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile |

| 4-(Dimethylamino)benzaldehyde | Sodium methoxide / Methanol | 3-[4-(dimethylamino)phenyl]-2-(1H-indol-2-yl)acrylonitrile |

| 2-Furaldehyde | Triethylamine / Ethanol | 3-(Furan-2-yl)-2-(1H-indol-2-yl)acrylonitrile |

| 1H-Pyrrole-2-carboxaldehyde | Triethylamine / Ethanol | 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile |

Cyclization Reactions for Formation of Polycyclic Indole Structures

The bifunctional nature of this compound and its derivatives makes them suitable precursors for constructing polycyclic indole structures. These reactions can involve intramolecular cyclization where different parts of the molecule react with each other, or intermolecular reactions where another molecule is incorporated to form a new ring.

For example, derivatives of this compound can undergo intramolecular nucleophilic cyclization. A suitably substituted aniline (B41778) derivative, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, can undergo base-assisted 5-exo-trig conjugate addition to form a new five-membered ring, ultimately leading to 2-(3-oxoindolin-2-ylidene)acetonitriles after oxidation. nih.gov This demonstrates how the core structure can be elaborated into more complex, fused systems like indolines.

Regioselective Functionalization of the Indole Core

The indole nucleus is an electron-rich aromatic system, and its reactivity is characterized by a high propensity for electrophilic substitution. quimicaorganica.orgbyjus.com The position of greatest nucleophilicity and, therefore, the primary site of reaction with electrophiles is the C3-position. quimicaorganica.orgresearchgate.net This inherent reactivity governs the regioselective functionalization of 2-substituted indoles such as this compound.

Functionalization typically occurs at the C3-position or the N1-position of the indole ring.

C3-Position Functionalization: The presence of the cyanomethyl group at the C2-position directs electrophilic and radical attacks to the vacant and highly activated C3-position.

Electrophilic Substitution: Aromatic electrophilic substitution is a fundamental method for functionalizing the indole core. For instance, derivatives of 1H-indole-2-carbonitrile readily undergo iodination at the C3-position using iodine and potassium hydroxide. nih.gov This reaction proceeds to give the 3-iodo derivative in high yield, demonstrating the strong directing effect and activation of the C3-position. nih.gov

Radical Addition: The C3-position is also susceptible to attack by radicals. In photoredox-catalyzed reactions, a cyanomethyl radical can be added to 2-substituted indoles. For example, when the 2-position is blocked by an alkyl or ester group, radical addition proceeds selectively at the C3-position to yield the 3-cyanomethylated product. nih.gov This highlights the versatility of the C3-position in forming new carbon-carbon bonds under various reaction conditions.

N1-Position Functionalization: The nitrogen atom of the indole ring can also be functionalized, most commonly through N-alkylation. This reaction typically involves deprotonation of the N-H group with a base, followed by reaction with an alkylating agent. rsc.org For example, after C3-iodination, 1H-indole-2-carbonitrile derivatives can be subsequently N-benzylated using benzyl (B1604629) bromide, showcasing a sequential functionalization strategy that modifies both the C3 and N1 positions. nih.gov

The table below summarizes key regioselective functionalization reactions applicable to the 2-(cyanomethyl)indole core.

Table 1: Examples of Regioselective Functionalization Reactions on the 2-Cyanoindole Core

| Position | Reaction Type | Reagents | Product Type | Reference |

| C3 | Electrophilic Iodination | I₂, KOH | 3-Iodo-1H-indole-2-carbonitrile | nih.gov |

| C3 | Radical Addition | Bromoacetonitrile (B46782), Photocatalyst | 3-(Cyanomethyl)-2-substituted-indole | nih.gov |

| N1 | N-Alkylation | Base (e.g., NaH), Benzyl Bromide | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | nih.gov |

Cascade and Tandem Reaction Sequences Featuring this compound

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for the synthesis of complex molecular architectures. This compound and its derivatives are valuable precursors for such reaction sequences, particularly for the construction of fused heterocyclic systems.

Pictet-Spengler Reaction for γ-Carboline Synthesis: A prominent cascade reaction involving indole derivatives is the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines from tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine). wikipedia.orgebrary.net A parallel strategy can be envisioned starting from this compound. The reaction sequence involves two key steps:

Reduction of the Nitrile: The cyanomethyl group of this compound is first reduced to a primary amine to yield 2-(1H-indol-2-yl)ethanamine. nih.gov This transformation converts the acetonitrile into the required β-arylethylamine functionality.

Intramolecular Cyclization: The resulting 2-(1H-indol-2-yl)ethanamine undergoes a Pictet-Spengler condensation with an aldehyde or ketone. jk-sci.comnih.gov This acid-catalyzed reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the nucleophilic C3-position of the indole ring. ebrary.netnrochemistry.com The subsequent ring closure yields a tetrahydro-γ-carboline, a structural isomer of the more common β-carboline system.

This tandem sequence provides a powerful method for assembling the core structure of various alkaloids and biologically active compounds from a simple indole precursor.

Table 2: Pictet-Spengler Cascade Sequence Starting from a this compound Derivative

| Step | Reaction | Intermediate/Product | Key Transformation |

| 1 | Nitrile Reduction | 2-(1H-indol-2-yl)ethanamine | Conversion of the cyanomethyl group to an aminoethyl group. |

| 2 | Condensation | Iminium Ion Intermediate | Formation of an electrophilic iminium ion from the amine and a carbonyl compound. |

| 3 | Cyclization (Electrophilic Aromatic Substitution) | Tetrahydro-γ-carboline | Intramolecular attack of the indole C3-position onto the iminium ion to form the fused ring system. |

Furthermore, the involvement of 2-(1H-indol-2-yl)acetonitriles in cascade transformations is highlighted by their synthesis from 3-(2-nitroethyl)-1H-indoles. This process involves a spirocyclization and subsequent rearrangement, underscoring the compound's stability and accessibility through complex, multi-step, one-pot procedures. nih.govnih.gov

Mechanistic Elucidation of Reactions Involving 2 1h Indol 2 Yl Acetonitrile

Detailed Mechanistic Rationale for Direct Conversion of Nitroethyl Indoles

The optimization of this conversion has been a subject of study, with various reagents and conditions being tested to maximize the yield of the desired acetonitrile (B52724) product. The following table summarizes the key findings from the optimization studies for the direct conversion of 3-(2-nitroethyl)-1H-indole into 2-(1H-indol-2-yl)acetonitrile. nih.gov

| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | POCl₃ | Pyridine | DCM | 0 to rt | 78 |

| 2 | POCl₃ | Et₃N | DCM | 0 to rt | 65 |

| 3 | POCl₃ | DIPEA | DCM | 0 to rt | 71 |

| 4 | Tf₂O | Pyridine | DCM | -78 to rt | 55 |

| 5 | Ac₂O | Pyridine | DCM | rt | <10 |

The mechanistic pathway is initiated by a base-assisted tautomerization of the starting nitroalkane, 3-(2-nitroethyl)-1H-indole. nih.gov This process generates a reactive nitronic acid species. nih.gov Under the reaction conditions, this nitronic acid tautomer is generally unstable and tends to revert to the more thermodynamically stable and unreactive nitroalkane form. nih.gov To circumvent this, an in-situ acylation of the nitronate is performed. nih.gov

Following the formation of the phosphorylated nitronate, the reaction proceeds through a deprotonation at the carbon atom adjacent to the nitronate group, leading to the formation of an enamine species. nih.gov Subsequently, the phosphoryl moiety is eliminated, which results in the formation of an oxime intermediate. nih.gov

This oxime then undergoes a 5-endo-trig cyclization, a key step that establishes the spirocyclic core of the subsequent intermediate. nih.gov This cyclization leads to the formation of a spirocyclic iminium species. nih.govbhu.ac.in The stability of this iminium species can be influenced by substituents on the indole (B1671886) nitrogen; for instance, N-substituted indoles may proceed through a less stable, charged N-alkyliminium species, which can result in lower reaction yields. nih.gov This spirocyclic iminium intermediate is primed for rearrangement, which ultimately leads to the formation of the this compound product through a 1,2-alkyl shift. nih.govnih.gov

Spirocyclic compounds, due to their rigid three-dimensional structures, are of significant interest in medicinal chemistry and natural product synthesis. rsc.org The formation of spiroindolines and spiroindoles is often challenging due to the propensity for rapid 1,2-migration to restore aromaticity. rsc.orgresearchgate.net However, methods have been developed to achieve diastereoselective and enantioselective synthesis of these structures. rsc.org

In the context of the synthesis of 2-(1H-indol-2-yl)acetonitriles, the initial acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes can yield diastereomerically pure 4′H-spiro[indole-3,5′-isoxazoles]. nih.gov The subsequent rearrangement of these spiroheterocycles to the final nitrile product also proceeds in a diastereoselective manner. nih.gov The stereochemical outcome of such spirocyclization reactions is influenced by both the steric and electronic properties of the substituents on the indole scaffold. rsc.org For instance, in related syntheses of spiro[cyclopentane-oxindoles], electron-donating substituents on the oxindole (B195798) have been observed to affect the yield, while electron-withdrawing or halogen substituents can lead to excellent enantioselectivities. rsc.org The development of stereoselective methods is crucial for accessing chiral spirocyclic frameworks, which are prevalent in a wide array of biologically active natural alkaloids. rsc.orgacs.org

Mechanistic Insights into Other Key Reactions (e.g., Knoevenagel Condensation, Cyclizations)

While the direct conversion of nitroethyl indoles is a key method for the synthesis of this compound, other reactions are also central to the chemistry of indoles and related compounds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org The mechanism typically begins with the deprotonation of the active methylene (B1212753) compound by the base to form a resonance-stabilized enolate. scienceinfo.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. scienceinfo.com An alternative mechanism, particularly with amine catalysts, involves the formation of an iminium ion from the carbonyl compound, which is then attacked by the enolate. scienceinfo.comyoutube.com The resulting intermediate undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org While a versatile C-C bond-forming reaction, specific examples detailing the use of this compound in Knoevenagel condensations are not extensively documented in the literature.

Various cyclization reactions are fundamental to the synthesis of the indole core and its derivatives. organic-chemistry.orgmdpi.com For example, the cyclization of 2-alkynylaniline derivatives is a prominent strategy for constructing 2-substituted indoles. mdpi.com These reactions can be induced by strong bases or transition metal catalysts. mdpi.com Another approach involves an oxidation-intramolecular cyclization-elimination sequence starting from N-substituted 2-alkenylanilines. mdpi.com Furthermore, catalyst-controlled cyclization reactions of 2-indolylmethanols with other reagents can provide access to a diversity of indole-fused scaffolds. rsc.org

Kinetic and Thermodynamic Investigations of Reaction Profiles

Specific kinetic and thermodynamic data for reactions directly involving this compound are not widely reported. However, kinetic studies on related reactions can provide valuable insights. For instance, a kinetic investigation of the Michael-type reactions of β-nitrostyrenes (precursors to the nitroethyl indole starting materials) with cyclic secondary amines in acetonitrile has been reported. nih.gov This study revealed that the reaction can proceed through both catalyzed and uncatalyzed routes, with the catalyzed pathway being dominant. nih.gov Interestingly, a negative enthalpy of activation was observed for the reaction of β-nitrostyrene with piperidine, suggesting the presence of a relatively stable intermediate in the reaction pathway. nih.gov Such detailed kinetic analyses are crucial for understanding the reaction mechanism and for optimizing reaction conditions. The balance between kinetic and thermodynamic factors can significantly influence product distribution, and a thorough understanding of these principles is essential for the rational design of synthetic strategies. rsc.org

Theoretical and Computational Chemistry Studies on 2 1h Indol 2 Yl Acetonitrile

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state properties of 2-(1H-indol-2-yl)acetonitrile, offering valuable insights into its stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For π-conjugated systems like this compound, the HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

In computational studies on related indole (B1671886) derivatives, DFT calculations have shown that the HOMO is generally localized on the electron-rich indole ring system. researchgate.net This suggests that the indole moiety acts as the primary electron donor. Conversely, the LUMO is often distributed across the entire molecule, including the π-accepting acetonitrile (B52724) group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The spatial distribution of these orbitals is fundamental to understanding the molecule's behavior in chemical reactions and its photophysical properties.

The energies of the HOMO and LUMO (EHOMO and ELUMO) are key parameters that quantify the electron-donating and electron-accepting capabilities of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher affinity for accepting electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Theoretical calculations on similar donor-acceptor molecules demonstrate that the energy levels of these frontier orbitals can be finely tuned by chemical modifications. researchgate.net For this compound, the interaction between the indole donor and the acetonitrile acceptor would be expected to raise the HOMO energy and lower the LUMO energy compared to the individual fragments, leading to a smaller energy gap. This facilitates ICT, where electron density moves from the indole ring towards the acetonitrile group upon absorption of light, a characteristic feature of many organic fluorophores. semanticscholar.org

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (Eg) | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Potential (I) | Approximated as -EHOMO | 5.5 to 6.0 |

| Electron Affinity (A) | Approximated as -ELUMO | 1.5 to 2.0 |

The HOMO-LUMO energy gap is directly related to the electronic absorption and emission properties of a molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths (a red shift). For this compound, the π-conjugated system is expected to result in an energy gap that allows for absorption in the ultraviolet (UV) region. DFT calculations can predict the optical band gap, which often correlates well with experimentally measured values from UV-Visible spectroscopy. researchgate.net Studies on related fluorophores have shown that the calculated optical bandgap values can be in the range of 3.0 to 4.0 eV. researchgate.net These computational predictions are instrumental in the design of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.net

Excited State Properties through Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronic excited states. semanticscholar.org TD-DFT can predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of the transition probability).

For molecules with ICT character like this compound, TD-DFT calculations can identify the nature of the electronic transitions. The lowest energy absorption band, for instance, is typically dominated by the HOMO → LUMO transition, confirming the charge-transfer nature of the excitation. semanticscholar.org The method can also be used to simulate emission spectra and explore the properties of the first excited state (S1), providing insights into the fluorescence behavior of the molecule.

Quantum Chemical Studies on Tautomeric Equilibria and Conformations

This compound can potentially exist in different tautomeric and conformational forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For this molecule, prototropic tautomerism could involve the indole N-H proton migrating to the nitrile nitrogen, forming a ketenimine-like structure.

Quantum chemical methods, such as DFT and semi-empirical methods, can be used to calculate the relative energies of these different tautomers. By comparing the Gibbs free energies of the optimized geometries of each tautomer, it is possible to predict their relative populations at equilibrium. For many heterocyclic compounds, the tautomeric equilibrium can be significantly influenced by the solvent, an effect that can be modeled using continuum solvation models. A computational study on 2-substituted indoles highlighted the preference for specific conformers based on the substituent.

Furthermore, the molecule possesses conformational flexibility due to rotation around the single bond connecting the acetonitrile group to the indole ring. Computational potential energy surface scans can identify the most stable conformations (rotamers) and the energy barriers to their interconversion.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, DFT can be used to model the proposed reaction pathways, calculate the energies of intermediates, and locate the transition state structures.

One reported synthesis involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. This transformation is proposed to proceed through a complex mechanism involving a nitronate tautomeric species. Computational modeling could be employed to investigate this pathway in detail. By calculating the activation energies (the energy difference between the reactants and the transition state), the rate-determining step of the reaction can be identified. Furthermore, intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactant and product. These theoretical investigations provide a deeper understanding of the reaction kinetics and can guide the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational landscapes and intermolecular interactions at an atomic level of detail. For a molecule such as this compound, which possesses a flexible side chain attached to a rigid indole core, MD simulations are particularly valuable for understanding its structural dynamics in various environments.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the acetonitrile group to the indole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them.

A typical MD simulation protocol for analyzing the conformational space of this compound would involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box, often solvated with a chosen solvent (e.g., water, methanol) to mimic experimental conditions.

Force Field Selection: An appropriate force field, such as CHARMM, AMBER, or OPLS-AA, is chosen to describe the interatomic and intramolecular forces. nih.gov These force fields are collections of parameters that define the potential energy of the system. wikipedia.org

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: A long simulation (typically nanoseconds to microseconds) is run to generate a trajectory of atomic positions and velocities over time.

Analysis of the resulting trajectory allows for the characterization of the molecule's conformational preferences. A key parameter to analyze is the dihedral angle between the indole ring and the acetonitrile side chain. By plotting the probability distribution of this dihedral angle, the most stable conformations can be identified.

Table 1: Hypothetical Dihedral Angle Analysis for this compound in Water

| Dihedral Angle Range (degrees) | Population (%) | Free Energy (kcal/mol) | Description of Conformation |

| -30 to 30 | 65 | 0.00 | The acetonitrile group is nearly coplanar with the indole ring. |

| 60 to 120 | 15 | 1.08 | The acetonitrile group is oriented at a significant angle to the indole ring. |

| -120 to -60 | 15 | 1.08 | The acetonitrile group is oriented at a significant angle to the indole ring. |

| 150 to 180 and -180 to -150 | 5 | 2.15 | The acetonitrile group is in a high-energy, nearly eclipsed conformation. |

Note: This data is hypothetical and for illustrative purposes.

The results from such an analysis could reveal, for instance, a preference for a planar conformation where the acetonitrile group lies in the same plane as the indole ring, potentially stabilized by resonance effects.

Intermolecular Interactions

MD simulations are also instrumental in elucidating the nature and strength of intermolecular interactions between this compound and its surrounding environment, be it solvent molecules or other solute molecules. The indole moiety is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. MD simulations can quantify the extent and lifetime of these hydrogen bonds with solvent molecules or other solutes. researchgate.net

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic molecules. mdpi.com The strength and geometry of these interactions are influenced by the electronic properties of the interacting rings. nih.gov

Analysis of the radial distribution function (RDF) from an MD trajectory can provide detailed information about the solvation shell around the molecule and specific atomic interactions.

Table 2: Hypothetical Intermolecular Interaction Analysis of this compound in Benzene

| Interaction Type | Interacting Atoms/Groups | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| π-π Stacking | Indole Ring and Benzene Ring | 3.5 - 4.5 | -2.5 to -4.0 |

| C-H···π | Indole C-H and Benzene Ring | 2.8 - 3.5 | -1.0 to -2.0 |

| C-H···N | Benzene C-H and Nitrile Nitrogen | 3.0 - 3.8 | -0.5 to -1.5 |

Note: This data is hypothetical and for illustrative purposes.

These simulations can reveal preferred orientations for π-π stacking, such as parallel-displaced or T-shaped arrangements, and quantify their relative stabilities. acs.org Such insights are crucial for understanding the behavior of this compound in solution and its potential interactions with biological macromolecules.

Applications of 2 1h Indol 2 Yl Acetonitrile in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in the Construction of Complex Molecules

The strategic placement of functional groups in 2-(1H-indol-2-yl)acetonitrile makes it an ideal precursor for the synthesis of a variety of intricate molecules, from naturally occurring alkaloids to novel heterocyclic systems.

Synthesis of Natural Product Frameworks and Bioactive Scaffolds

This compound and its derivatives serve as crucial intermediates in the total synthesis of numerous natural products and the construction of bioactive scaffolds. The indole-2-acetic acid moiety, readily accessible from this compound, is a common structural motif in a wide array of indoline (B122111) alkaloids that exhibit important biological activities. nih.govresearchgate.net The pursuit of synthesizing these natural products has spurred the development of novel synthetic methodologies and strategies. encyclopedia.pubnih.govmdpi.comnih.govutexas.edu

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for the development of new therapeutic agents. nih.gov Compounds derived from this compound have been explored for their potential as antitumor, antimicrobial, and antiviral agents, highlighting the importance of this starting material in drug discovery. nih.govnih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Indole Acetonitrile (B52724) Derivatives

| Scaffold/Natural Product Class | Therapeutic Potential | Reference |

| Indoline Alkaloids | Various, including antiarrhythmic and antitumor | encyclopedia.pubnih.gov |

| Indole-containing Hybrids | Antitumor, Fungicidal | encyclopedia.pub |

| Substituted Indoles | Antiviral, Antimicrobial, Antitumor | nih.gov |

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrrolo[3,2-e]indoles, Quinolones)

The reactivity of this compound extends to the synthesis of various nitrogen-containing heterocycles. A notable application is in the construction of quinolone frameworks. For instance, 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles, which can be prepared from 2-substituted indoles, undergo a cascade transformation to assemble complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems. nih.gov This methodology provides an efficient route to novel tetracyclic quinolones, which are recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.gov

The synthesis of pyrrolo[3,2-e]indoles, another important class of nitrogen-containing heterocycles, can be achieved through strategies such as the Fischer indolization reaction, which constructs the indole core. researchgate.net While direct synthesis from this compound is a subject of ongoing research, its derivatives are valuable precursors for such fused heterocyclic systems. The development of synthetic routes to these scaffolds is of significant interest due to their presence in various biologically active natural products. rsc.orgmdpi.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Approach | Starting Material Derivative | Reference |

| Indolo[1,2-a]quinolin-5-ones | Cascade transformation of C2-quaternary indoxyls | 2-(2-Aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles | nih.gov |

| Quinolone Derivatives | Various green chemistry methods | Indole derivatives | qeios.com |

| 4-Hydroxy-2-quinolones | Multiple synthetic strategies | Various indole and aniline (B41778) precursors | researchgate.net |

| Pyrrolo[2,3-f]indoles and Pyrrolo[3,2-e]indoles | Fischer indolization reaction | Appropriate hydrazones and ketones/aldehydes | researchgate.net |

Building Block for Functionalized Acrylonitrile (B1666552) Derivatives

The activated methylene (B1212753) group in this compound readily participates in condensation reactions, most notably the Knoevenagel condensation, to yield a diverse array of functionalized acrylonitrile derivatives. mdpi.com This reaction typically involves the treatment of this compound with various aromatic and heteroaromatic aldehydes in the presence of a base, such as sodium methoxide (B1231860) or triethylamine. mdpi.com

The resulting 2-(1H-indol-2-yl)-3-aryl/heteroarylacrylonitriles are of significant interest due to their potential as antitumor and antimicrobial agents. nih.govmdpi.com The acrylonitrile moiety in these compounds can enhance solubility and provides a site for hydrogen bonding and hydrophobic interactions with biological targets. researchgate.net X-ray crystal analysis of representative compounds has confirmed the Z-configuration of the acrylonitrile double bond. nih.govmdpi.com

Table 3: Knoevenagel Condensation for Acrylonitrile Derivatives

| Aldehyde Reactant | Base/Catalyst | Product | Biological Activity | Reference |

| Aromatic Aldehydes | Sodium Methoxide | 2-(1H-indol-2-yl)-3-arylacrylonitriles | Antitumor | mdpi.com |

| Heteroaromatic Aldehydes | Triethylamine | 2-(1H-indol-2-yl)-3-heteroarylacrylonitriles | Antimicrobial | mdpi.com |

| Various Aldehydes | Not specified | Indole-Acrylonitrile Derivatives | Antitumor, Antimicrobial | nih.gov |

Contributions to Methodological Developments in Organic Synthesis

The unique reactivity of this compound has not only been exploited for the synthesis of complex molecules but has also contributed to the development of new synthetic methodologies, particularly in the formation of carbon-carbon and carbon-nitrogen bonds, as well as in stereo- and regioselective transformations.

Enabling New C-C and C-N Bond Formations

The indole nucleus and the activated methylene group of this compound provide multiple sites for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The development of cross-coupling reactions has enabled the functionalization of the indole ring at various positions. For instance, derivatives of 1H-indole-2-carbonitrile have been successfully employed in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to introduce a variety of substituents, thereby creating diverse molecular scaffolds. nih.gov

Furthermore, the nucleophilic character of the indole ring allows for C-C bond formation at the C3 position. An example is the AlCl₃-mediated reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles, which proceeds without the need for N-protection of the indole. nih.gov The nitrile group can also be a versatile handle for C-N bond formation through various chemical transformations, including reduction to amines or participation in cycloaddition reactions. tcichemicals.com The development of metal-free cascade reactions for C-N bond formation and aromatization to synthesize indoles further highlights the ongoing innovation in this area. organic-chemistry.org

Development of Stereo- and Regioselective Transformations

Controlling the stereochemistry and regiochemistry of reactions involving this compound is crucial for the synthesis of specific isomers of complex molecules. A notable example is the diastereoselective rearrangement of 4'H-spiro[indole-3,5'-isoxazoles] to afford 2-(1H-indol-2-yl)acetonitriles. nih.gov This reaction provides a stereocontrolled route to these valuable synthetic intermediates.

The regioselective functionalization of the indole ring is another area of significant research. The reaction of (1-methyl-2-indolyl)cyanocuprates with electrophiles can be controlled to selectively yield either 2- or 3-substituted indoles. researchgate.net This regioselectivity is crucial for directing the synthesis towards the desired constitutional isomer. Moreover, iridium-catalyzed C2-alkylation of N-substituted indole derivatives with alkenes has been developed to selectively produce linear or branched 2-alkylindoles, demonstrating a high degree of regioselectivity. researchgate.net Such methodological advancements are critical for the efficient and precise construction of complex molecular architectures. mdpi.com

Exploration in Material Science and Optoelectronic Applications

The exploration of indole derivatives in material science and optoelectronics is an active area of research, owing to the electron-rich nature and photophysical properties of the indole ring. These compounds are investigated for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.

While there is significant research on indole-based materials, specific studies focusing on this compound for these applications are not widely documented in the current scientific literature. Much of the research in this area has centered on its isomer, 2-(1H-indol-3-yl)acetonitrile. For instance, various fluorophores based on the 2-(1H-indol-3-yl)acetonitrile scaffold have been designed and synthesized for use in OLEDs. nih.govresearchgate.net These materials often employ a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor, to achieve tunable optical and electroluminescence properties. nih.gov

The potential of this compound in material science remains an area ripe for investigation. The different electronic properties arising from the C-2 linkage, compared to the more commonly studied C-3 linkage, could lead to novel photophysical behaviors. Future research could focus on synthesizing derivatives of this compound and characterizing their thermal, optical, and electrochemical properties to assess their suitability for applications in organic electronics.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (δ ~4.23 ppm for CH₂CN; indole protons at δ 6.8–7.6 ppm) and ¹³C NMR (nitrile carbon at ~116 ppm) confirm connectivity .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+Na]⁺ = 221.0685 for C₁₂H₁₀N₂O) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

How do competing reaction pathways affect the synthesis of this compound, and how are they mitigated?

Advanced Research Question

Competing N-alkylation or polymerization occurs under acidic or high-temperature conditions. Strategies include:

- Base Selection : NaOEt minimizes protonation of the indole nitrogen, favoring C-2 over N-functionalization .

- Catalyst Tuning : FeCl₂·4H₂O suppresses side reactions better than Fe(III) salts due to controlled oxidation states .

- Solvent Optimization : Polar aprotic solvents (DMSO) stabilize intermediates without nucleophilic interference .

What role does this compound play in synthesizing fused heterocycles?

Advanced Research Question

The compound participates in annulation reactions to form benzoxepines or indolo-pyridines. For example, under visible-light irradiation, it reacts with alkenylphenols via oxidative [5+2] cyclization, leveraging the nitrile’s electron-withdrawing effect to direct ring closure . Substituent effects on the indole ring (e.g., electron-donating groups) enhance reaction rates by increasing radical stability.

How are computational methods applied to predict the reactivity of this compound?

Advanced Research Question

Docking studies (e.g., Schrödinger Glide) model inhibitor-enzyme interactions, predicting binding affinities for metalloproteases. Molecular dynamics simulations assess conformational flexibility, revealing favorable binding poses where the nitrile group coordinates zinc ions in enzyme active sites .

What contradictions exist in reported synthetic yields, and how are they resolved?

Advanced Research Question

Discrepancies in yields (e.g., 45% vs. 60%) arise from variations in catalyst purity or solvent drying. Reproducibility protocols include:

- Strict Anhydrous Conditions : Use of molecular sieves or Schlenk techniques to exclude moisture .

- Catalyst Pre-activation : Pre-treatment of FeCl₂ with ligands (e.g., phenanthroline) enhances activity .

How is this compound utilized in asymmetric catalysis?

Advanced Research Question

Chiral auxiliaries or organocatalysts (e.g., L-proline) induce enantioselectivity during derivatization. For example, asymmetric Henry reactions with nitroalkanes yield β-nitro-nitrile adducts with >80% enantiomeric excess (ee) under mild conditions. The indole’s planar structure facilitates π-π interactions with chiral catalysts, dictating stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.